N-Methyl-4-(thiophen-2-yl)butan-2-amine
Description
N-Methyl-4-(thiophen-2-yl)butan-2-amine is a secondary amine featuring a thiophene ring substituted at the 2-position of a butan-2-amine backbone. Thiophene-containing compounds are known for their roles in medicinal chemistry, particularly in anticancer and psychoactive agents . The thiophene moiety contributes to lipophilicity and electronic properties, influencing bioavailability and receptor interactions.
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-methyl-4-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H15NS/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
AYTMHPNETXRMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CS1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(thiophen-2-yl)butan-2-amine typically involves a multi-step process:
Formation of the Grignard Reagent: Thiophene is reacted with magnesium in the presence of anhydrous ether to form thiophen-2-ylmagnesium bromide.
Reaction with Propylene Oxide: The Grignard reagent is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Bromination: The hydroxy compound is treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Amination: Finally, the bromopropane is reacted with methylamine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(thiophen-2-yl)butan-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiophene-2-ylbutan-2-amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-ylbutan-2-amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-Methyl-4-(thiophen-2-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-Methyl-4-(thiophen-2-yl)butan-2-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to the following analogs based on substituent groups and pharmacological profiles:
Pharmacological Activity
Anticancer Activity :
- 2-(Thiophen-2-yl)-1H-indole derivatives exhibit potent cytotoxicity against HCT-116 colon cancer cells (IC50: 7.1–11.9 µM) via S/G2-M cell cycle arrest and modulation of miR-30C, miR-107, and IL-6 pathways .
- Benzothiophene acrylonitriles (e.g., compounds 31–33) show GI50 values <10–100 nM against 60 cancer cell lines, overcoming multidrug resistance .
- This compound: While direct data are unavailable, its thiophene group may confer similar DNA-intercalating or kinase-inhibiting properties, warranting further study.
- Psychoactive Effects: MBDB is a controlled narcotic and MDMA homolog, indicating that phenyl-substituted butan-2-amine derivatives may interact with serotonin transporters .
Physicochemical Properties
Lipophilicity (LogP) :
Polar Surface Area (PSA) :
Regulatory Status
- MBDB is strictly regulated due to its psychoactive effects, while the thiophene analog’s legal status is unclear but may face scrutiny if psychoactivity is confirmed .
Biological Activity
N-Methyl-4-(thiophen-2-yl)butan-2-amine is a compound of interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a thiophene ring. The molecular formula is C₁₁H₁₅N, and the compound can be synthesized through various organic chemistry methods. The presence of the thiophene moiety is significant as it contributes to the compound's biological properties.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown antiproliferative activity against breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549) cells .
- Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of specific protein kinases involved in cancer progression. For example, compounds with similar structures have been shown to inhibit protein kinase B/AKT and ABL tyrosine kinase, suggesting that this compound could potentially act through similar pathways .
- Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay, which measures cell viability. This compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Lines Tested | IC₅₀ (µM) | Notes |
|---|---|---|---|
| T47D, HT-29 | 8.1 | Antiproliferative activity noted | |
| A549 | 7.4 | Inhibition of protein kinase activity | |
| MCF7, HeLa | 0.65 | Induction of apoptosis in cancer cells |
Detailed Findings
- Cytotoxic Activity : In vitro tests have shown that this compound has an IC₅₀ value in the range of 7.4 µM against A549 lung carcinoma cells, indicating significant anticancer properties compared to established chemotherapeutic agents .
- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cell lines by promoting the activation of caspases, which are critical for the apoptotic process . This suggests that this compound may trigger programmed cell death pathways effectively.
- Selectivity for Cancer Cells : Importantly, studies have indicated that this compound does not adversely affect normal cell lines at similar concentrations, highlighting its potential as a targeted therapy with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
